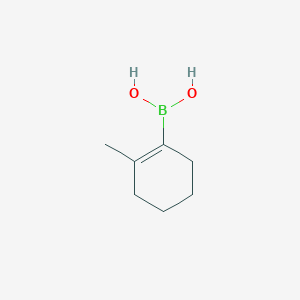
(2-Methylcyclohex-1-en-1-yl)boronic acid
描述
(2-Methylcyclohex-1-en-1-yl)boronic acid is an organoboron compound with the molecular formula C7H13BO2. It is a boronic acid derivative, which means it contains a boron atom bonded to a hydroxyl group and an organic substituent. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylcyclohex-1-en-1-yl)boronic acid typically involves the hydroboration of 2-methylcyclohex-1-ene with a boron-containing reagent such as borane (BH3) or diborane (B2H6). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The hydroboration reaction is followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield the boronic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques like crystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(2-Methylcyclohex-1-en-1-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with halides to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in the Suzuki-Miyaura coupling reaction.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
科学研究应用
(2-Methylcyclohex-1-en-1-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds.
Biology: The compound can be used to synthesize biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of boron-containing drugs, which can have unique properties and mechanisms of action.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of (2-Methylcyclohex-1-en-1-yl)boronic acid in chemical reactions involves the formation of a boron-carbon bond, which can undergo various transformations. In the Suzuki-Miyaura coupling reaction, the boronic acid group reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of the desired product.
相似化合物的比较
Similar Compounds
(4-Methylcyclohex-1-en-1-yl)boronic acid: Similar structure but with the methyl group at a different position.
Cyclohexenylboronic acid: Lacks the methyl substituent.
Phenylboronic acid: Contains a phenyl group instead of a cyclohexenyl group.
Uniqueness
(2-Methylcyclohex-1-en-1-yl)boronic acid is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the methyl group at the 2-position of the cyclohexene ring can influence the compound’s steric and electronic properties, making it a valuable reagent in organic synthesis.
属性
IUPAC Name |
(2-methylcyclohexen-1-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BO2/c1-6-4-2-3-5-7(6)8(9)10/h9-10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEAVUMKEVGPAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(CCCC1)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619925 | |
| Record name | (2-Methylcyclohex-1-en-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1103606-10-5 | |
| Record name | (2-Methylcyclohex-1-en-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



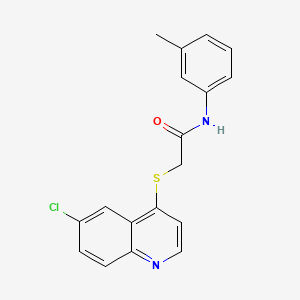
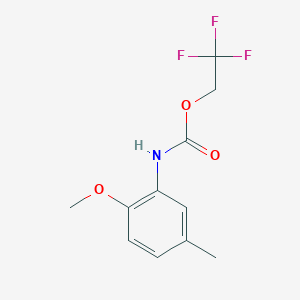
![2-chloro-N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}acetamide](/img/structure/B3045503.png)
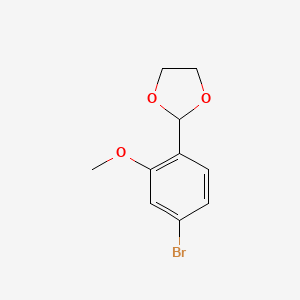
![Cyclopenta[c]pyran-1-ol, 1,4a,5,6,7,7a-hexahydro-4,7-dimethyl-](/img/structure/B3045518.png)
![1,2,3,4-Tetrahydrobenzo[h]isoquinoline](/img/structure/B3045519.png)
![(5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid](/img/structure/B3045521.png)
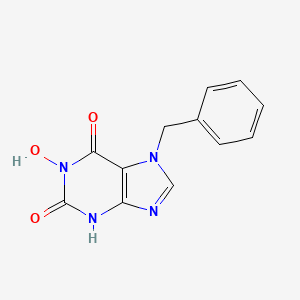
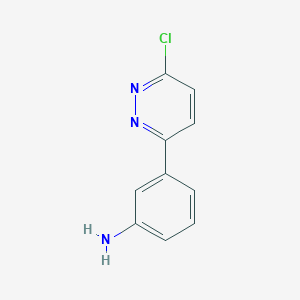
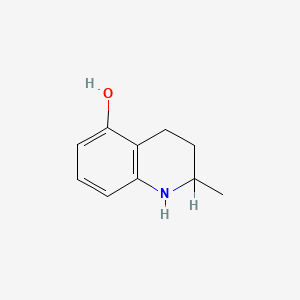
![Magnesium, bromo[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B3045510.png)
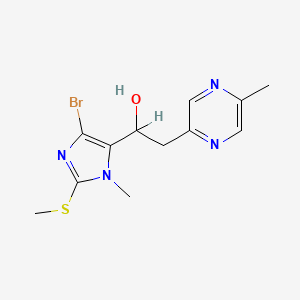
![1-Chlorodibenzo[b,d]thiophene](/img/structure/B3045513.png)
